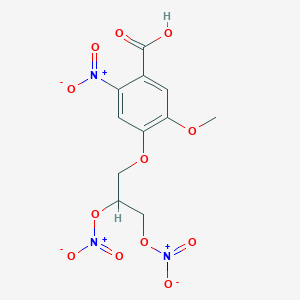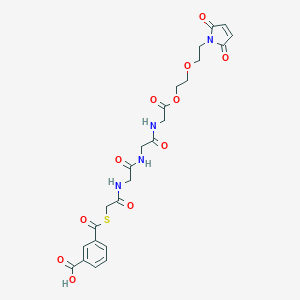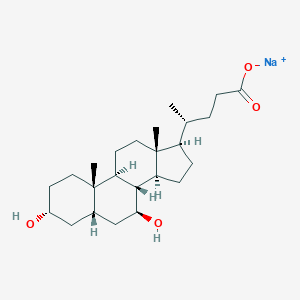
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, also known as BMEC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising tool for studying various biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves its interaction with specific transporters in cell membranes that are responsible for the uptake of amino acids. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane binds to these transporters and inhibits their activity, preventing the transport of certain amino acids into the cell. This mechanism of action has been studied in detail and has led to a greater understanding of the processes involved in amino acid transport.
Biochemical and Physiological Effects:
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to have a variety of biochemical and physiological effects, including inhibition of amino acid transport, modulation of neurotransmitter release, and regulation of insulin secretion. These effects have been studied in both in vitro and in vivo models, and have led to a greater understanding of the mechanisms involved in these processes.
Advantages And Limitations For Lab Experiments
The use of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane in lab experiments has several advantages, including its specificity for certain transporters and its ability to inhibit amino acid transport. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis and the potential for off-target effects.
Future Directions
There are several future directions for research involving Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, including the development of new synthesis methods to improve yield and purity, the identification of new targets for Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane inhibition, and the investigation of its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the mechanisms involved in Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane's effects on amino acid transport and other physiological processes.
Synthesis Methods
The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves several steps, starting with the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with diethylamine to form a beta-ketoamide, which is subsequently treated with ethyl chloroformate to produce the final product, Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane. The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
Scientific Research Applications
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. One of the primary uses of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is as a tool for studying the transport of amino acids across cell membranes. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to inhibit the transport of certain amino acids, making it a valuable tool for studying the mechanisms involved in this process.
properties
CAS RN |
136210-32-7 |
|---|---|
Product Name |
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane |
Molecular Formula |
C31H54N2O8 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]amino]butanedioate |
InChI |
InChI=1S/C31H54N2O8/c1-7-38-28(34)18-26(30(36)40-9-3)32-24-13-11-22(15-20(24)5)17-23-12-14-25(21(6)16-23)33-27(31(37)41-10-4)19-29(35)39-8-2/h20-27,32-33H,7-19H2,1-6H3 |
InChI Key |
YHVVJCQIMRGPPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
Other CAS RN |
136210-32-7 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















